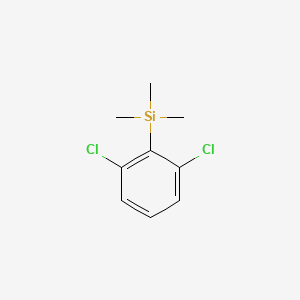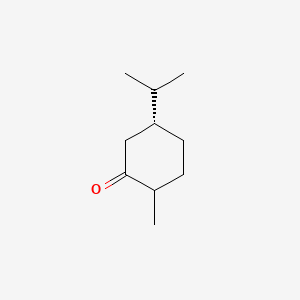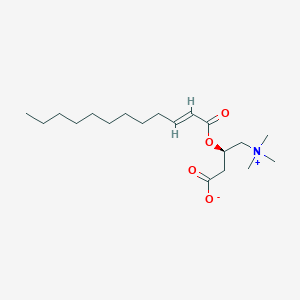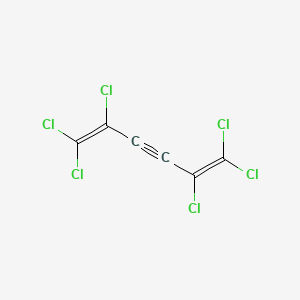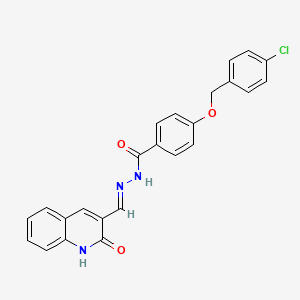
N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid: is an organic compound that has garnered interest due to its unique chemical properties and applications in various scientific fields. This compound is known for its role as an auxin transport inhibitor, which makes it valuable in plant biology and agriculture.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid typically involves the reaction of 1-naphthylamine with 3,4,5,6-tetrachlorophthalic anhydride. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions: N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents replacing the chlorine atoms.
科学的研究の応用
N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid has a wide range of applications in scientific research:
Plant Biology: It is used as an auxin transport inhibitor to study the mechanisms of polar auxin transport in plants.
Chemistry: It serves as a reagent in various organic synthesis reactions and as a tool to study reaction mechanisms.
作用機序
The primary mechanism of action of N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid involves its role as an auxin transport inhibitor. It binds to and inhibits PIN-FORMED (PIN) transporters on the plasma membrane, disrupting the polar transport of auxin . This inhibition affects various developmental processes in plants, including cell expansion, division, and differentiation.
類似化合物との比較
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used in agriculture.
Dicamba: A synthetic auxin with similar applications in plant growth regulation.
Indole-3-acetic acid (IAA): The major natural auxin in plants.
Uniqueness: N-(1-Naphthyl)-3,4,5,6-tetrachlorophthalamic acid is unique due to its specific inhibitory action on PIN transporters, which distinguishes it from other auxins and auxin inhibitors. Its ability to precisely target and disrupt polar auxin transport makes it a valuable tool in both research and agricultural applications .
特性
CAS番号 |
77106-23-1 |
|---|---|
分子式 |
C18H9Cl4NO3 |
分子量 |
429.1 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-(naphthalen-1-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C18H9Cl4NO3/c19-13-11(12(18(25)26)14(20)16(22)15(13)21)17(24)23-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,23,24)(H,25,26) |
InChIキー |
KBZCRZZMAAJSHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





